6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione
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Overview
Description
6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a pyran ring fused with a thione group and substituted with methoxyphenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxybenzaldehyde with acetophenone in the presence of a base can form an intermediate chalcone, which then undergoes cyclization with elemental sulfur to yield the desired pyran-thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or alcohols.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to inhibition or activation of specific biochemical processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective nature and use in protecting group chemistry.
Phenolic Antioxidants: Compounds like 2-hydroxybenzoic acid and vanillic acid share structural similarities and exhibit antioxidant properties.
Uniqueness
6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione is unique due to its combination of a pyran ring with a thione group and specific substitutions. This structural arrangement imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
645401-23-6 |
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Molecular Formula |
C24H18O2S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-3,4-diphenylpyran-2-thione |
InChI |
InChI=1S/C24H18O2S/c1-25-21-15-9-8-14-19(21)22-16-20(17-10-4-2-5-11-17)23(24(27)26-22)18-12-6-3-7-13-18/h2-16H,1H3 |
InChI Key |
BRYWDQVHAQNUIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C(=S)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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